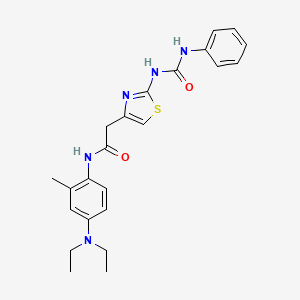
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as DMAT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer treatment. DMAT is a thiazole-based compound that has shown to have a high affinity for the HSP90 protein, which plays a crucial role in the folding and stabilization of various client proteins.
Scientific Research Applications
Anticancer Agents
A study on thiazole derivatives synthesized as anticancer agents showed that certain compounds exhibited significant selectivity and cytotoxicity against human lung adenocarcinoma cells. These compounds were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives and evaluated for their antitumor activities. One compound, in particular, showed high selectivity with an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, indicating potential as a therapeutic agent (Evren et al., 2019).
Antimicrobial Agents
Research into thiazolidin-4-one derivatives synthesized for antimicrobial activity found that a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide exhibited in vitro antibacterial and antifungal activity against various strains. The synthesized compounds showed promising results against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and others, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Glutaminase Inhibitors
In the realm of enzyme inhibition, a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors found that certain analogs retained the potency of the original compound with improved solubility. These inhibitors demonstrated potential in attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model, highlighting their potential in cancer therapy (Shukla et al., 2012).
Antiallergy Agents
Another study focused on N-(4-substituted-thiazolyl)oxamic acid derivatives synthesized and tested for antiallergy activity. Some analogues exhibited significant potency compared to disodium cromoglycate, a known antiallergy drug, suggesting their potential as more effective antiallergy agents (Hargrave et al., 1983).
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-4-28(5-2)19-11-12-20(16(3)13-19)26-21(29)14-18-15-31-23(25-18)27-22(30)24-17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,26,29)(H2,24,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORYRWFEAPOFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

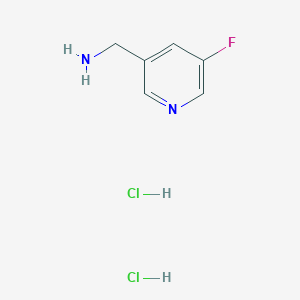
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)
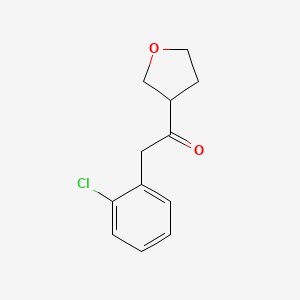
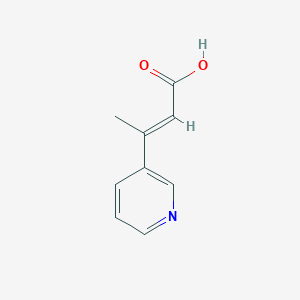
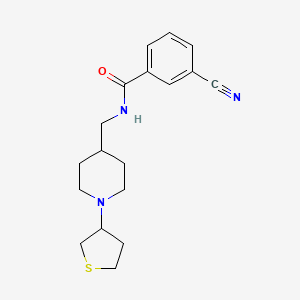

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
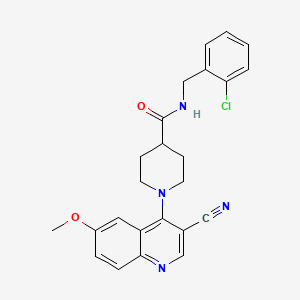
![4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770220.png)
